diaminobut-2-enedinitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

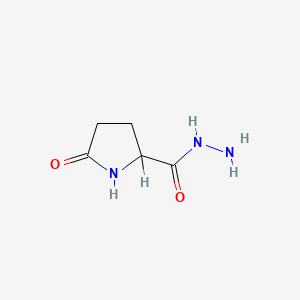

Diaminobut-2-enedinitrile, also known as (2E)-2,3-diamino-2-butenedinitrile, is an organic compound with the molecular formula C4H4N4 . It has a molecular weight of 108.1 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for diaminobut-2-enedinitrile is 1S/C4H4N4/c5-1-3(7)4(8)2-6/h7-8H2/b4-3+ . This indicates that the molecule consists of a but-2-ene structure with amino (NH2) groups attached to the 2nd and 3rd carbon atoms and nitrile (CN) groups attached to the 1st and 4th carbon atoms .Physical And Chemical Properties Analysis

Diaminobut-2-enedinitrile is a solid substance . It has a melting point of 178-179°C . The predicted boiling point is 444.7°C , and the predicted density is 1.319 g/cm3 .Scientific Research Applications

- Significance : Understanding protein behavior is crucial for drug development, disease diagnostics, and personalized medicine .

- Example : Incorporating 2,3-diaminobut-2-enedinitrile into a synthetic pathway can lead to diverse chemical products .

Proteomics Research

Chemical Synthesis

Cyanide Chemistry

Materials Science

Biological Activity Studies

Coordination Chemistry

Safety and Hazards

Diaminobut-2-enedinitrile is classified as a dangerous good for transport . It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding personal contact and inhalation, using protective clothing, and ensuring good ventilation .

properties

| { "Design of the Synthesis Pathway": "The synthesis of diaminobut-2-enedinitrile can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "Acrolein", "Hydrogen cyanide", "Ammonia", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Acrolein is reacted with hydrogen cyanide in the presence of ammonia to form 2-aminoacrylonitrile.", "Step 2: 2-aminoacrylonitrile is then reacted with hydrochloric acid to form 2-aminoacrylamide.", "Step 3: 2-aminoacrylamide is reacted with sodium hydroxide to form 2-amino-3-butenediamide.", "Step 4: 2-amino-3-butenediamide is then dehydrated using ethanol as a solvent to form diaminobut-2-enedinitrile." ] } | |

CAS RN |

20344-79-0 |

Molecular Formula |

C4H4N4 |

Molecular Weight |

108.1 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.